ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate
CAS No.: 112779-13-2
Cat. No.: VC21276715
Molecular Formula: C10H15ClN2O2
Molecular Weight: 230.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112779-13-2 |
|---|---|
| Molecular Formula | C10H15ClN2O2 |
| Molecular Weight | 230.69 g/mol |
| IUPAC Name | ethyl 1-tert-butyl-5-chloropyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H15ClN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3 |
| Standard InChI Key | UGWXIBZPXNDLSS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Cl |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Cl |
Introduction
Chemical Properties
Physical Properties
Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate exhibits several notable physical properties:
These properties make it suitable for high-temperature reactions often required in organic synthesis.
Computed Chemical Properties
The compound's computed chemical properties include:
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XLogP3: A value of approximately 2.3, indicating moderate lipophilicity .
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Hydrogen Bond Acceptor Count: Three hydrogen bond acceptors due to the nitrogen atoms and oxygen in the carboxylate group .
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Rotatable Bond Count: Four rotatable bonds contributing to flexibility in molecular interactions .
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Topological Polar Surface Area (TPSA): Approximately 44.1 Ų, suggesting moderate polarity .
These properties are critical for predicting solubility, permeability, and interaction with biological targets.
Synthesis Methods
General Synthetic Routes
The synthesis of ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate typically involves cyclization reactions using hydrazine derivatives and chlorinated precursors under controlled conditions . A common approach includes:
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Reaction of ethyl acetoacetate with hydrazine hydrate to form intermediate pyrazolone.
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Substitution reactions introducing tert-butyl and chlorine groups.
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Esterification processes yielding the final product.
Reaction conditions often employ solvents such as ethanol or chloroform and catalysts like sodium ethoxide or potassium carbonate to facilitate cyclization .
Reaction Conditions
Optimal reaction conditions for synthesizing this compound include ambient temperatures and controlled pH levels to ensure high yields (approximately 88%) . The use of hydrogen chloride or nitrosyl chloride as reagents can further enhance selectivity during substitution reactions.
Data Table: Synthesis Parameters
| Parameter | Value/Condition |
|---|---|
| Yield | ~88% |
| Reaction Temperature | Ambient |
| Solvent | Chloroform/Ethanol |
| Catalyst | Sodium Ethoxide |
Biological Activities
Antimicrobial Properties
Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis or interfere with microbial enzyme systems . Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate may exhibit similar properties owing to its chlorine substituent and electron-rich pyrazole ring.
Anti-inflammatory Effects
Pyrazoles are known for their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis . The tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Data Table: Biological Activity Predictions
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | Enzyme inhibition | Pharmaceutical research |
| Anti-inflammatory | COX inhibition | Drug development |
Industrial Applications
Pharmaceutical Industry
Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate serves as an intermediate in synthesizing drugs targeting inflammatory diseases, bacterial infections, or fungal pathogens . Its functional groups allow for further derivatization into active pharmaceutical ingredients (APIs).
Agrochemical Industry
In agrochemicals, this compound is utilized in developing herbicides and pesticides that protect crops from pests and diseases . Its chlorine atom contributes to its efficacy as an insecticidal agent.
| Industry | Application | Benefits |
|---|---|---|
| Pharmaceuticals | Drug synthesis | Enhanced bioactivity |
| Agrochemicals | Pesticide formulation | Effective crop protection |
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